molecular formula C14H12FNOS B13163222 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide

4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide

Cat. No.: B13163222
M. Wt: 261.32 g/mol
InChI Key: DCZGPWCHQXCFHX-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is a chemical compound with the molecular formula C14H12FNOS. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique chemical structure, which includes a fluorophenyl group and a carbothioamide group, making it a subject of interest in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide typically involves the reaction of 2-fluorophenol with benzyl chloride in the presence of a base to form 2-fluorophenylmethyl benzyl ether. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is unique due to its specific combination of a fluorophenyl group and a carbothioamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H12FNOS

Molecular Weight

261.32 g/mol

IUPAC Name

4-[(2-fluorophenoxy)methyl]benzenecarbothioamide

InChI

InChI=1S/C14H12FNOS/c15-12-3-1-2-4-13(12)17-9-10-5-7-11(8-6-10)14(16)18/h1-8H,9H2,(H2,16,18)

InChI Key

DCZGPWCHQXCFHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=S)N)F

Origin of Product

United States

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